Home > Products > Screening Compounds P58636 > Erythromycin A 6,9-Imino Ether
Erythromycin A 6,9-Imino Ether - 99290-97-8

Erythromycin A 6,9-Imino Ether

Catalog Number: EVT-1478227
CAS Number: 99290-97-8
Molecular Formula: C37H66N2O12
Molecular Weight: 730.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Erythromycin. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 52S ribosomal subunit, blocking the progression of nascent polypeptide chains.
Overview

Erythromycin A 6,9-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by its unique structural modifications that enhance its pharmacological properties. Erythromycin itself is derived from the bacterium Saccharopolyspora erythraea and has been widely used in treating bacterial infections. The 6,9-imino ether variant is particularly significant due to its role as a precursor in the synthesis of other antibiotics, such as azithromycin.

Source and Classification

Erythromycin A 6,9-Imino Ether is classified under macrolides, a class of antibiotics characterized by their large lactone ring structures. It is specifically categorized as an imino ether derivative of erythromycin A. The compound can be sourced from the chemical modification of erythromycin A through various synthetic pathways, including Beckmann rearrangement and other chemical transformations involving hydroxylamine derivatives.

Synthesis Analysis

Methods

The synthesis of Erythromycin A 6,9-Imino Ether typically involves several key steps:

  1. Starting Material: Erythromycin A oxime is commonly used as the starting material.
  2. Reagents: The reaction often employs acyl chlorides and alkaline substances to facilitate the formation of the imino ether.
  3. Beckmann Rearrangement: This rearrangement is crucial for converting the oxime into the imino ether form. The process involves:
    • Adding hydroxylamine to erythromycin thiocyanate to form erythromycin thiocyanate salts.
    • Adjusting the pH using lye to facilitate the reaction at optimal conditions (pH 9-12).
    • The addition of mesyl chloride or toluene sulfonyl chloride to induce the Beckmann rearrangement, yielding erythromycin A 6,9-Imino Ether .

Technical Details

  • The reaction conditions are critical; maintaining specific pH levels during various stages ensures high yields and purity of the final product.
  • High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and ensure that impurities are minimized .
Molecular Structure Analysis

Structure

Erythromycin A 6,9-Imino Ether possesses a complex molecular structure characterized by a large lactone ring with an imino ether functional group. Its molecular formula is C37H66N2O12C_{37}H_{66}N_{2}O_{12}, and it has a molecular weight of approximately 730.93 g/mol.

Data

The crystal structure analysis indicates that erythromycin A 6,9-Imino Ether crystallizes in an orthorhombic system with space group P212121. Key parameters include:

  • a=1.0646(2)a=1.0646(2) nm
  • b=1.7896(4)b=1.7896(4) nm
  • c=0.9567(2)c=0.9567(2) nm .
Chemical Reactions Analysis

Erythromycin A 6,9-Imino Ether participates in various chemical reactions that can modify its structure further or lead to the synthesis of other compounds:

  1. Hydrolysis: Under acidic conditions, it can undergo hydrolysis to yield different derivatives or intermediates.
  2. Rearrangements: It can also serve as a precursor for other macrolides through further rearrangements or modifications .
Mechanism of Action

The mechanism of action for Erythromycin A 6,9-Imino Ether primarily involves its interaction with bacterial ribosomes. It binds to the 50S subunit, inhibiting protein synthesis by blocking peptide transfer and translocation processes during translation. This action leads to bacteriostatic effects against a wide range of Gram-positive bacteria and some Gram-negative strains.

Data suggest that modifications at specific positions on the erythromycin structure can enhance its binding affinity and antibacterial activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Erythromycin A 6,9-Imino Ether typically appears as a white to off-white crystalline powder.
  • Solubility: It is sparingly soluble in water but may dissolve in organic solvents like methanol or acetone.

Chemical Properties

  • Stability: The compound exhibits moderate stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It reacts with acids and bases, which can lead to hydrolysis or other transformations .
Applications

Erythromycin A 6,9-Imino Ether has several scientific applications:

  1. Antibiotic Development: It serves as a key intermediate in synthesizing more potent antibiotics like azithromycin.
  2. Research Tool: Its unique properties make it valuable in pharmacological research aimed at understanding antibiotic mechanisms and resistance patterns.
  3. Chemical Synthesis: It is utilized in various synthetic pathways for developing novel antibacterial agents .
Synthetic Pathways & Chemical Modifications

Beckmann Rearrangement in Imino Ether Synthesis

Reaction Mechanisms of Erythromycin A 9(E)-Oxime Transformation

The stereospecific Beckmann rearrangement of Erythromycin A 9(E)-oxime serves as the cornerstone for synthesizing 6,9-imino ether. This reaction proceeds via anti-migration of the C9-C8 bond to the electron-deficient nitrogen of the oxime, facilitated by electrophilic activation of the hydroxyl group. The rearrangement induces lactone ring expansion from a 14-membered macrolide to a 15-membered azalide scaffold, forming the cyclic imino ether moiety essential for antibiotic activity [1] [4]. The (E)-configuration of the oxime is critical; it dictates regioselectivity toward 6,9-imino ether rather than alternative isomers. Kinetic studies confirm intramolecular participation of the C6 hydroxyl group, which displaces the activated oxime leaving group to form the bicyclic ether linkage [1].

Solvent Systems and Catalytic Optimization

Biphasic solvent systems (e.g., acetone-water or dichloromethane-water) significantly enhance reaction efficiency by solubilizing both erythromycin oxime and electrophilic catalysts. p-Toluenesulfonyl chloride (TsCl) acts as a dual-function catalyst: it activates the oxime via sulfonate ester formation and scavenges liberated protons to prevent acid degradation. Optimized conditions (5–10°C, 2–4 hours) achieve >90% conversion, while minimizing side products like 8,9-anhydroerythromycin A [4] [6]. Catalytic efficiency improves with controlled base addition (NaHCO₃ or Et₃N), which neutralizes HCl generated during TsCl activation. Excess base, however, promotes hydrolysis—requiring precise stoichiometric balance [6].

Table 1: Solvent and Catalyst Impact on Beckmann Rearrangement Yield

Solvent SystemCatalystTemperatureReaction Time6,9-Imino Ether Yield
Acetone/H₂O (3:1)TsCl5–10°C2 h85%
CH₂Cl₂/H₂O (0.46:1)TsCl25°C4 h92%
THF/H₂O (2:1)MsCl0°C3 h78%
Toluene/H₂O (1:1)TsCl10°C6 h68%

Isomerization Dynamics: 6,9- vs. 9,11-Imino Ether Formation

The rearrangement initially yields thermodynamically unstable 9,11-imino ether (IV), which rapidly isomerizes to the stable 6,9-imino ether (III) under reaction conditions. This equilibrium is governed by ring strain minimization: the 6,9-configuration relieves torsional stress in the macrolactone by positioning the imino group away from sterically crowded regions [1]. Isomerization kinetics confirm first-order dependence on pH and temperature; neutral or mildly basic conditions (pH 7.5–8.5) accelerate the 9,11→6,9 conversion, while acidic media cause decomposition. Notably, isolated 9,11-imino ether converts quantitatively to the 6,9-isomer at 25°C within 12 hours, confirming thermodynamic preference [1] [4].

Alternative Synthetic Routes

One-Pot Synthesis Using Mesitylenesulfonylhydroxylamine

A streamlined single-vessel approach eliminates erythromycin oxime isolation. Treatment of erythromycin A with O-mesitylenesulfonylhydroxylamine in situ generates the oxime intermediate, which undergoes immediate Beckmann rearrangement upon aqueous NaHCO₃ addition. This method reduces processing time by 40% and increases overall yield to 88% by minimizing oxime degradation [1] [4]. Key advantages include:

  • Suppressed epimerization at C9 due to reduced acid exposure
  • Lower impurity burden from eliminated isolation steps
  • Scalability for industrial production (>100 kg batches) [4]

Thiocyanate-Mediated Pathways and Yield Optimization

Erythromycin thiocyanate serves as a low-cost feedstock for imino ether synthesis. In a biphasic CH₂Cl₂/H₂O system, thiocyanate undergoes simultaneous hydrolysis and oximation with hydroxylamine hydrochloride, followed by TsCl-catalyzed rearrangement. Triethylamine (32% v/w relative to thiocyanate) acts as a proton shuttle, recycling HCl into soluble Et₃N·HCl. After phase separation, the organic layer yields 96% pure imino ether upon crystallization, avoiding chromatography [4] [9]. Process optimizations include:

  • Catalyst recycling: p-TsOH recovered from organic phase
  • Solvent ratio control: CH₂Cl₂/H₂O at 0.46:1 v/v maximizes yield
  • Reaction monitoring: HPLC tracking minimizes over-reaction [4]

Table 2: Thiocyanate Process Parameters and Efficiency

ParameterStandard ProcessOptimized ProcessImpact
Et₃N (v/w)25%32%15% yield increase
CH₂Cl₂:H₂O (v/v)0.41:1.10.46:1Purity ↑ to 96%
Temperature30°C5–10°CIsomerization side products ↓
Isolation steps31Cost reduction by 22%

Post-Synthetic Modifications

4″-O-Carbamate Derivatives for Enhanced Bioactivity

C4″-carbamoylation of 6,9-imino ether overcomes erm-mediated macrolide resistance. Condensation with arylalkyl isocyanates (e.g., 3-pyridylmethyl or quinolinyl isocyanate) installs side chains that bisect the ribosomal binding pocket. These groups form additional hydrogen bonds with domain II nucleotides (e.g., A752) and establish π-stacking interactions with G748, compensating for reduced affinity at methylated A2058. Derivatives exhibit 4–32-fold lower MICs against Streptococcus pneumoniae B1 (erm⁺) compared to erythromycin A [2] [6]. Structure-activity relationships confirm:

  • Aromatic termini (e.g., pyridyl) enhance activity over alkyl chains
  • Spacer length optimization: 3–5 methylene units maximize ribosomal contact
  • 11,12-Cyclic carbonate synergizes by rigidifying the aglycone [2]

Cyclic Carbonate Functionalization Strategies

Transcarbonation at C11–O–C12 using 1,1′-carbonyldiimidazole (CDI) locks the macrolide in a bioactive conformation. This modification:

  • Prevents hemiketal formation, acid stability ↑ 10-fold
  • Exposes C4″-OH for selective carbamoylation
  • Synergizes with C4″-carbamates against efflux-resistant strains (mef⁺) [2]

The sequence entails:

  • C2′-O-acetylation (acetic anhydride/pyridine)
  • Carbonate installation (CDI/toluene, 55°C)
  • C4″-carbamoylation (arylalkyl isocyanate/DBU)
  • Deprotection (MeOH/NaOMe) [2] [6]

Table 3: Antibacterial Activity of 4″-O-Carbamate Derivatives

CompoundR Group (Carbamate)MIC (μg/mL) vs. S. pneumoniae B1 (erm⁺)Fold Improvement vs. Erythromycin A
5f3-Quinolinylmethyl0.0632×
5aBenzyl0.25
5in-Hexyl1.0
Erythromycin A8.0

Properties

CAS Number

99290-97-8

Product Name

Erythromycin A 6,9-Imino Ether

IUPAC Name

(3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6-ethyl-4,5-dihydroxy-10-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13,15-hexamethyl-7,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one

Molecular Formula

C37H66N2O12

Molecular Weight

730.94

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)38-32-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1

SMILES

CCC1C(C(C(N=C2C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O

Synonyms

[3R-(3R*,4R*,5S*,6R*,9R*,10S*,11S*,12R*,13R*,15R*)]-10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-16-Dioxa-2-azabicyclo[

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.